Met-Ala-Ser

Vue d'ensemble

Description

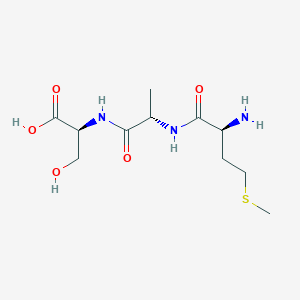

Met-Ala-Ser (MAS) is an oligopeptide used to complex with peptide deformylase (PDF). This helps delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide .

Synthesis Analysis

This compound has been used as a tripeptide in the OH radical-induced oxidation reaction and analysis by high-performance liquid chromatography-diode array detector-fluorescence detector (HPLC-DAD-FLD) .Molecular Structure Analysis

The molecular formula of this compound is C11H21N3O5S . The molecular weight is 307.37 g/mol . The InChI key is WXHHTBVYQOSYSL-FXQIFTODSA-N .Chemical Reactions Analysis

This compound has been used in the OH radical-induced oxidation reaction . It’s also involved in the reactions with peptide deformylase (PDF) .Physical And Chemical Properties Analysis

This compound is a white powder . It is stored at a temperature of -20°C .Applications De Recherche Scientifique

Analyse Chimique

Met-Ala-Ser est un tripeptide de formule empirique C11H21N3O5S et d'un poids moléculaire de 307.37 . Il est utilisé dans diverses analyses chimiques, telles que la chromatographie liquide haute performance avec détecteur de matrice de diodes et détecteur de fluorescence (HPLC-DAD-FLD) pour la réaction d'oxydation induite par le radical OH .

Recherche Biochimiques

This compound (MAS) est utilisé pour complexer avec la (les) peptide déformylase(s) (PDF) afin d'aider à délimiter les mécanismes de reconnaissance des mimétiques peptidiques par les peptides d'expression clivés en N-terminal . Cela est crucial pour comprendre les processus biochimiques impliquant ces peptides.

Biologie Moléculaire

En biologie moléculaire, this compound joue un rôle important dans l'étude des méthionine aminopeptidases (MetAP). Ces enzymes catalysent l'élimination de la méthionine des polypeptides nouvellement synthétisés . Les caractéristiques structurales au site actif de l'enzyme sont des informations utiles pour la conception d'inhibiteurs spécifiques de MetAP pour des applications thérapeutiques .

Activation des Neutrophiles

This compound est impliqué dans l'activation des neutrophiles. Il agit comme un agoniste du récepteur 1 du peptide formylé (FPR1), un acteur clé de la réponse immunitaire .

Conception de Médicaments

La spécificité détendue observée dans les mutants du site S1 pour les résidus N-terminaux a été confirmée par l'hydrolyse de substrats peptidiques et l'inhibition par les produits de réaction . Cela ouvre des possibilités pour la conception d'inhibiteurs spécifiques de MetAP pour des applications thérapeutiques .

Industrie Pharmaceutique

This compound est utilisé dans l'industrie pharmaceutique en raison de son rôle dans divers processus biologiques. Ses propriétés en font un composé précieux pour le développement de nouveaux médicaments .

Mécanisme D'action

Target of Action

The primary targets of Met-Ala-Ser (MAS) are peptide deformylase(s) (PDF) and potentially other proteins bearing an unacetylated N-terminal methionine followed by a hydrophobic residue . PDFs are enzymes that remove the formyl group from the N-terminal methionine of newly synthesized polypeptides, a crucial step in protein maturation .

Mode of Action

This compound (MAS) interacts with its targets by complexing with peptide deformylase(s) (PDF), helping to delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide

Biochemical Pathways

It is known that the n-terminal methionine is often cleaved when the second residue in the primary sequence is small and uncharged (met-ala-, cys, gly, pro, ser, thr, or val) . This suggests that this compound (MAS) may play a role in the regulation of protein synthesis and maturation.

Pharmacokinetics

It is known that amino acids are rapidly absorbed and eliminated in the body . The bioavailability, distribution, metabolism, and excretion of this compound (MAS) would likely follow similar patterns, but specific studies would be needed to confirm this.

Result of Action

Given its interaction with peptide deformylase(s) (PDF), it is likely that this compound (MAS) influences protein synthesis and maturation

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Met-Ala-Ser interacts with a variety of enzymes, proteins, and other biomolecules. It has been used as a tripeptide in the OH radical-induced oxidation reaction . Furthermore, this compound is used to complex with peptide deformylase(s) (PDF) to help delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with peptide deformylase(s) (PDF). This interaction helps to delineate mechanisms of recognition of mimic-peptides by N-terminal cleaved expression peptide

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5S/c1-6(9(16)14-8(5-15)11(18)19)13-10(17)7(12)3-4-20-2/h6-8,15H,3-5,12H2,1-2H3,(H,13,17)(H,14,16)(H,18,19)/t6-,7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHHTBVYQOSYSL-FXQIFTODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332164 | |

| Record name | Met-Ala-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17351-33-6 | |

| Record name | Met-Ala-Ser | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Met-Ala-Ser | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological target of Met-Ala-Ser?

A1: this compound is not a drug-like molecule with a specific biological target. Instead, it serves as a model substrate for peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein maturation. [, , , , , , , ] You can find more information on Peptide Deformylase on .

Q2: How does this compound interact with peptide deformylase?

A2: this compound binds to the active site of PDF, mimicking the N-terminal formyl-methionine residue of newly synthesized polypeptides. This interaction allows researchers to study the enzyme's catalytic mechanism and screen for potential inhibitors. [, , , , , , ]

Q3: What are the downstream effects of inhibiting peptide deformylase with compounds like those studied using this compound?

A3: Inhibiting PDF prevents the removal of formyl groups from nascent bacterial proteins. This disrupts protein function and ultimately leads to bacterial cell death, making PDF an attractive target for developing new antibiotics. [, , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H19N3O5S. Its molecular weight is 277.33 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While specific spectroscopic data for this compound is not readily available in the provided research, researchers often employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize its structure and interactions. [, , , , ]

Q6: Since this compound is primarily used as a research tool and not as a material in itself, can you elaborate on its role in studying enzyme kinetics?

A6: Researchers utilize this compound to determine the kinetic parameters of peptide deformylase, such as Michaelis-Menten constant (Km) and maximum reaction rate (Vmax). This helps understand the enzyme's affinity for substrates and its catalytic efficiency. [, , ]

Q7: How is computational chemistry used to study this compound and peptide deformylase?

A7: Researchers use molecular docking simulations to predict how this compound binds to the active site of PDF. This helps in understanding the key interactions responsible for binding and designing more potent PDF inhibitors. [, ]

Q8: How does the structure of this compound relate to its activity as a peptide deformylase substrate?

A8: The N-terminal methionine and its formyl group in this compound are crucial for recognition and binding to PDF. Modifications to these parts significantly impact the substrate's activity. [, , , ]

Q9: How is the stability of this compound ensured during experiments?

A9: Researchers typically store and handle this compound under specific conditions (e.g., low temperature, inert atmosphere) to minimize degradation and maintain its integrity for experimental use.

Q10: What analytical techniques are used to study this compound in the context of peptide deformylase research?

A10: Common methods include High-Performance Liquid Chromatography (HPLC) to separate and quantify this compound and its deformylated product, and Mass Spectrometry to identify and characterize the reaction products. [, ]

Q11: What resources are essential for conducting research on this compound and peptide deformylase?

A11: Essential resources include access to purified peptide deformylase enzyme, this compound, and facilities for protein chemistry techniques such as protein purification, enzyme assays, and structural biology methods.

Q12: What are some milestones in the research of peptide deformylase and the use of this compound as a model substrate?

A12: Key milestones include the discovery of PDF as a novel target for antibacterial drugs, the determination of its crystal structure, and the development of high-throughput screening assays using substrates like this compound. [, , ]

Q13: How does research on this compound and peptide deformylase contribute to a cross-disciplinary understanding of biological processes?

A13: The study of PDF and its substrate specificity provides insights into protein synthesis and maturation mechanisms in bacteria. This knowledge can be applied in fields like microbiology, drug discovery, and biotechnology. [, , , ]

Q14: Are there alternative substrates used to study peptide deformylase?

A14: Yes, besides this compound, researchers use other substrates like formyl-Met-Leu-Phe and fluorogenic substrates to investigate PDF activity and screen for inhibitors. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonamide, 4-[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)azo]-](/img/structure/B96239.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)

![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)